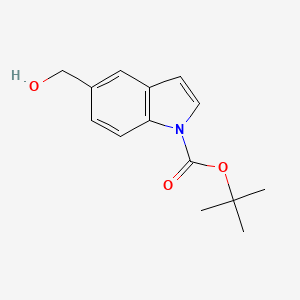

tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMLBZMOOXHPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619068 | |

| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279255-90-2 | |

| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate

Introduction

tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate (CAS No. 279255-90-2) is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure features an indole scaffold, a common motif in biologically active compounds, with two key functionalities: a Boc-protected nitrogen and a primary alcohol. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions. The hydroxymethyl group at the 5-position provides a reactive handle for further functionalization, making this molecule a versatile building block for the synthesis of more complex pharmaceutical agents and research compounds.

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in research and development. These properties govern its reactivity, solubility, stability, and analytical behavior, directly impacting reaction optimization, purification strategies, formulation development, and safety protocols. This guide provides a detailed examination of these core characteristics, offering both established data and field-proven methodologies for its analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and molecular structure.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₇NO₃[4]

The molecule's structure consists of a bicyclic indole ring system where the nitrogen atom is protected by a tert-butoxycarbonyl group. A hydroxymethyl (-CH₂OH) substituent is located at the C5 position of the indole ring.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical and chemical properties. This section details these characteristics, providing context for their relevance in a laboratory and developmental setting.

| Property | Value / Description | Significance in Research & Development |

| CAS Number | 279255-90-2[1][3] | Unambiguously identifies the specific isomer and compound. |

| Molecular Formula | C₁₄H₁₇NO₃[4] | Defines the elemental composition and is essential for mass spectrometry. |

| Molecular Weight | 247.29 g/mol [4][5] | Critical for stoichiometric calculations in reaction planning. |

| Appearance | Yellow to brown solid[5] | A basic physical identifier; deviations may indicate impurity. |

| Melting Point | Not widely reported. | Important for identification, purity assessment, and understanding thermal stability. |

| Boiling Point | Not widely reported. | Less relevant as the compound is a solid and likely to decompose at high temperatures. |

| Solubility | Not quantitatively reported. | Crucial for selecting appropriate solvents for reactions, purification, and analysis. |

| Lipophilicity (XLogP3) | ~2.4 (Predicted for isomer)[6] | Influences solubility, purification methods (e.g., chromatography), and ADME properties of derivatives. |

| pKa | Not experimentally determined. | The hydroxyl group is very weakly acidic; the Boc-protected nitrogen is non-basic. |

Appearance and Purity

The compound is typically supplied as a yellow to brown solid.[5] Color variations can be indicative of residual impurities from synthesis or degradation, underscoring the need for analytical verification of purity for each batch.

Melting Point

While a specific melting point is not consistently reported in public databases, its determination is a fundamental technique for purity assessment. A sharp melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC) The causality behind choosing DSC over a traditional melting point apparatus lies in its ability to provide quantitative data on thermal transitions. This is crucial for understanding not just the onset of melting but also potential decomposition events.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. A common temperature range would be from ambient to 250 °C.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak's sharpness provides an indication of purity.

Solubility

The solubility profile is dictated by the molecule's dualistic nature: the large, nonpolar Boc-protected indole ring system and the polar hydroxymethyl group. This structure suggests moderate solubility in a range of organic solvents.

-

Expected High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. These solvents are compatible with both the polar and nonpolar regions of the molecule.

-

Expected Lower Solubility: Water, Hexanes. The molecule's large hydrophobic surface area limits its solubility in highly polar solvents like water, while the polar hydroxyl group reduces solubility in nonpolar alkanes.

Experimental Protocol: Gravimetric Solubility Determination This protocol is self-validating as it relies on reaching equilibrium to ensure the measured solubility is the true saturation point.

-

Equilibration: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of the test solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the excess, undissolved solid.

-

Quantification: Carefully remove a known aliquot of the supernatant, evaporate the solvent under vacuum, and weigh the residual solid.

-

Calculation: Calculate the solubility in mg/mL based on the weight of the dissolved solid and the volume of the aliquot.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and aqueous phase. It is a critical parameter in drug development for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While no experimental value is available, a computationally predicted XLogP value for the related 3-(hydroxymethyl) isomer is 2.4, suggesting moderate lipophilicity.[6] This value indicates a favorable balance for potential oral absorption in derivative compounds.

Stability, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Chemical Stability: The compound is stable under recommended storage conditions.[7] However, it is incompatible with strong oxidizing agents, which can react with the indole ring or the alcohol functionality.[7]

-

Storage Conditions: To prevent degradation, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigerated storage at 0-8 °C to maximize shelf life.[5]

-

Safety and Handling:

-

Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

First Aid: In case of contact, wash skin thoroughly with soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3]

-

Analytical Characterization

Confirming the identity and purity of this compound is a critical workflow in any research application. This typically involves a combination of chromatographic and spectroscopic techniques.

Caption: A standard analytical workflow for identity and purity confirmation.

Purity Assessment by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of organic compounds. The choice of a C18 column is based on the compound's moderate lipophilicity, which allows for good retention and separation from potential impurities.

Protocol: Purity Analysis via RP-HPLC

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute as necessary with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the molecular structure. The spectrum provides unambiguous evidence of the key functional groups.

Expected ¹H NMR Signals (in CDCl₃):

-

~8.0-7.2 ppm: Aromatic protons on the indole ring system. The specific splitting pattern will confirm the substitution pattern.

-

~4.8 ppm: A singlet corresponding to the two protons of the hydroxymethyl (-CH₂OH) group.

-

~1.7 ppm: A sharp singlet integrating to nine protons, characteristic of the tert-butyl (-C(CH₃)₃) group of the Boc protector.

-

A broad singlet (variable ppm): The proton of the hydroxyl (-OH) group.

The presence of all these signals in their expected regions and with the correct integration provides high confidence in the structural identity of the compound.

Conclusion

This compound is a well-defined chemical intermediate whose utility is firmly established by its physicochemical properties. Its moderate lipophilicity, defined reactive sites, and overall stability under proper storage make it a reliable building block for complex molecular synthesis. The analytical protocols detailed herein provide a robust framework for researchers to ensure the quality and integrity of this compound in their work. A comprehensive grasp of these properties is the foundation for its successful application in the discovery and development of novel therapeutics and advanced materials.

References

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 279255-90-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. aksci.com [aksci.com]

- 4. This compound CAS#: [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive hydroxymethyl group and a Boc-protected indole nitrogen, makes it a versatile building block in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, allowing for further functionalization of the indole nitrogen. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data for characterization, and its applications in the development of novel therapeutics.

Chemical Structure and Properties

The structural integrity of this compound is foundational to its utility. Key identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 279255-90-2[1] |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Structure:

Figure 1: Chemical structure of this compound.

Synthesis

The synthesis of this compound is most commonly achieved through the Boc protection of the commercially available 5-(hydroxymethyl)indole. This reaction is a standard procedure in organic synthesis, providing a high yield of the desired product.

Experimental Protocol: Boc Protection of 5-(hydroxymethyl)indole

This protocol is based on the general principles of N-Boc protection of indoles.

Materials:

-

5-(hydroxymethyl)indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 5-(hydroxymethyl)indole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as an off-white to light yellow solid.

Causality Behind Experimental Choices:

-

Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for introducing the Boc protecting group due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and CO₂).

-

4-(Dimethylamino)pyridine (DMAP): DMAP is used as a catalyst to accelerate the acylation of the indole nitrogen, which can be a slow process.

-

Anhydrous THF: THF is a suitable solvent as it is aprotic and can dissolve both the starting material and the reagents. The use of an anhydrous solvent is crucial to prevent the hydrolysis of Boc₂O.

-

Aqueous Workup: The aqueous workup with NaHCO₃ is performed to neutralize any acidic impurities and remove any unreacted DMAP. The brine wash helps to remove any remaining water from the organic layer.

-

Flash Column Chromatography: This is a standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Accurate spectroscopic data is essential for the verification of the structure and purity of the synthesized compound. The following tables provide the predicted ¹H NMR and ¹³C NMR data, as well as the expected mass spectrometry fragmentation pattern.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~ 8.05 | d | ~ 8.5 | 1H | H-7 |

| ~ 7.60 | d | ~ 3.7 | 1H | H-2 |

| ~ 7.55 | s | - | 1H | H-4 |

| ~ 7.20 | dd | ~ 8.5, 1.5 | 1H | H-6 |

| ~ 6.50 | d | ~ 3.7 | 1H | H-3 |

| ~ 4.75 | s | - | 2H | -CH₂OH |

| ~ 1.65 | s | - | 9H | -C(CH₃)₃ |

Note: Predicted data based on the analysis of structurally similar compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~ 150.0 | C=O (Boc) |

| ~ 135.5 | C-7a |

| ~ 132.0 | C-5 |

| ~ 128.0 | C-3a |

| ~ 125.0 | C-2 |

| ~ 122.0 | C-6 |

| ~ 118.0 | C-4 |

| ~ 115.0 | C-7 |

| ~ 107.0 | C-3 |

| ~ 83.5 | -C(CH₃)₃ |

| ~ 65.0 | -CH₂OH |

| ~ 28.0 | -C(CH₃)₃ |

Note: Predicted data based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 247. The fragmentation pattern will likely be dominated by the loss of the tert-butyl group (m/z = 190) and the subsequent loss of the hydroxymethyl group.

| m/z | Proposed Fragment |

| 247 | [M]⁺ |

| 191 | [M - C₄H₈]⁺ |

| 190 | [M - C₄H₉]⁺ |

| 146 | [M - Boc]⁺ |

| 118 | [146 - CO]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Applications in Drug Development

This compound serves as a critical building block in the synthesis of various pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of the hydroxymethyl group at the 5-position allows for diverse synthetic transformations.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and some forms of cancer.[2][3][4][5][6] The development of potent and selective GSK-3 inhibitors is an active area of research. The indole nucleus is a common scaffold in many GSK-3 inhibitors. This compound can be utilized in the synthesis of such inhibitors, where the hydroxymethyl group can be further functionalized to introduce pharmacophoric features that enhance binding to the GSK-3 active site.

C-C Chemokine Receptor 1 (CCR1) Antagonists

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a role in inflammatory responses.[7][8] Antagonists of CCR1 are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[7][8] Indole-based compounds have been identified as potent CCR1 antagonists. The hydroxymethyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, which can then be used to construct more complex molecules that target the CCR1 receptor.

General Synthetic Utility

The versatility of this compound extends beyond these specific examples. The hydroxymethyl group can be converted into a variety of other functional groups, including:

-

Aldehyde: via oxidation (e.g., with PCC or Dess-Martin periodinane).

-

Carboxylic acid: via two-step oxidation.

-

Halide: via reaction with a halogenating agent (e.g., SOCl₂ or PBr₃).

-

Amine: via a two-step process of converting the alcohol to a leaving group followed by substitution with an amine.

This wide range of possible transformations makes it an invaluable intermediate for the synthesis of diverse libraries of indole-based compounds for drug discovery programs.

Caption: Synthetic utility of this compound in drug development.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

-

PubMed. Design, Synthesis, and Discovery of a Novel CCR1 Antagonist. [Link]

-

PubChemLite. Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3). [Link]

-

ResearchGate. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link]

-

AbacipharmTech. This compound. [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. [Link]

-

PubMed. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

Pharmaffiliates. tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. [Link]

-

ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. [Link]

-

ResearchGate. Synthesis of Indolecarboxamides and Their Docking Studies with H1,5HT and CCR2 Antagonist Receptors. [Link]

-

PubMed Central. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. [Link]

-

Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

-

PubMed. CCR1 chemokine receptor antagonist. [Link]

-

PubMed. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors With in Vivo Activity in Model of Mood Disorders. [Link]

-

Supporting Information. [Link]

-

PubMed Central. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. [Link]

-

PubMed. Discovery of indole inhibitors of chemokine receptor 9 (CCR9). [Link]

-

NIST WebBook. Indole. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and discovery of a novel CCR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of protecting groups and functionalized heterocyclic scaffolds is paramount. Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate stands out as a valuable building block, merging the privileged indole core with a versatile hydroxymethyl group suitable for further chemical elaboration. The tert-butoxycarbonyl (Boc) group provides robust protection of the indole nitrogen, enabling selective reactions at other positions.[1][2]

The unambiguous structural confirmation and purity assessment of such intermediates are critical prerequisites for their successful application in multi-step syntheses.[3] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This technical guide offers an in-depth analysis and interpretation of the spectroscopic data for this compound, providing researchers and drug development professionals with a definitive reference for its identification and quality control.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's connectivity is fundamental to interpreting its spectral data. The structure and atom numbering scheme used for NMR assignments are presented below.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is indispensable for mapping the proton environment of a molecule. The spectrum of this compound is distinguished by signals from the indole core, the hydroxymethyl substituent, and the tert-butyl protecting group.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |

| ~8.10 | d | 1H | H-4 | The proximity to the electron-withdrawing carbamate group results in significant deshielding, shifting this proton downfield. |

| ~7.55 | d | 1H | H-2 | The C-2 proton of an N-Boc protected indole typically appears downfield due to the anisotropic effect of the carbonyl group. |

| ~7.50 | s | 1H | H-6 | This proton appears as a singlet or a narrow doublet, adjacent to two substituted carbons (C5 and C7). Its chemical shift is influenced by the neighboring hydroxymethyl group. |

| ~7.30 | d | 1H | H-7 | Coupled to H-6, this proton resides in a typical aromatic region. |

| ~6.50 | d | 1H | H-3 | This proton is shielded relative to H-2 and is coupled to it, consistent with the electronic environment of the indole pyrrole ring. |

| ~4.75 | s | 2H | -CH₂OH | The methylene protons are adjacent to an oxygen atom and the aromatic ring, placing them in this characteristic chemical shift range. The singlet multiplicity suggests rapid exchange of the hydroxyl proton. |

| ~1.80 | br s | 1H | -CH₂OH | The chemical shift of hydroxyl protons is highly variable and dependent on concentration, solvent, and temperature. A broad singlet is typical due to hydrogen bonding and chemical exchange. |

| 1.65 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet, which is a hallmark of the Boc protecting group.[4] |

Expert Interpretation

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The downfield shift of the indole protons, particularly H-2 and H-4, is a direct consequence of the electron-withdrawing nature of the N-Boc group. The distinct singlet for the nine tert-butyl protons at ~1.65 ppm is an unambiguous indicator of the protecting group's presence. The methylene and hydroxyl proton signals confirm the -CH₂OH substituent at the C-5 position. The observed multiplicities and integrations are fully consistent with the proposed structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides crucial information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Causality and Insights |

| ~150.5 | C=O (Boc) | The carbonyl carbon of the carbamate functional group is highly deshielded and appears in the characteristic downfield region.[5] |

| ~136.0 | C-7a | A quaternary carbon at the fusion of the two rings. |

| ~132.0 | C-5 | The carbon bearing the hydroxymethyl group. Its chemical shift is influenced by the oxygen substituent. |

| ~130.0 | C-3a | The second quaternary carbon at the ring fusion. |

| ~127.0 | C-2 | The deshielding effect of the adjacent nitrogen and the carbamate group places this carbon downfield. |

| ~124.0 | C-6 | Aromatic methine carbon. |

| ~119.0 | C-4 | Aromatic methine carbon. |

| ~115.0 | C-7 | Aromatic methine carbon. |

| ~107.0 | C-3 | Shielded relative to C-2, which is typical for the indole pyrrole ring. |

| ~83.5 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group.[6] |

| ~65.0 | -CH₂OH | The carbon of the hydroxymethyl group, shifted downfield by the attached oxygen atom. |

| ~28.5 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give rise to a strong signal in the aliphatic region.[4] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 126 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s

-

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmed |

| 3450 - 3300 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100 - 2850 | Medium | C-H Stretch | Aromatic & Aliphatic C-H |

| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carbamate (-O-C=O-N) |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | Strong | C-O Stretch | Carbamate & Alcohol |

| 1370 | Medium | C-N Stretch | Carbamate |

Expert Interpretation

The IR spectrum robustly confirms the structural features of the target compound. The most telling absorptions are the strong, broad O-H stretch around 3400 cm⁻¹, characteristic of the alcohol functional group, and the sharp, very strong carbonyl (C=O) stretch of the carbamate at approximately 1715 cm⁻¹.[7][8][9][10] The presence of both aromatic and aliphatic C-H stretches further supports the overall structure. The combination of these bands provides a high degree of confidence in the compound's identity.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the neat compound (if an oil) or solid powder directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.

-

Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers powerful structural proof. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes premature fragmentation of the labile Boc group.[11]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data (ESI-TOF)

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M+Na]⁺ | 270.1101 | ~270.1103 | Sodium Adduct |

| [M+H]⁺ | 248.1281 | ~248.1283 | Protonated Molecule |

| [M-C₄H₈+H]⁺ | 192.0706 | ~192.0708 | Loss of isobutylene |

| [M-Boc+H]⁺ | 148.0757 | ~148.0759 | Loss of Boc group |

Key Fragmentation Pathways

The fragmentation of N-Boc protected compounds is highly predictable and serves as a diagnostic tool. The primary fragmentation pathways involve the loss of components from the tert-butoxycarbonyl group.[12][13]

Caption: Primary ESI-MS fragmentation pathways for the protonated molecule.

Expert Interpretation

The observation of the protonated molecular ion [M+H]⁺ and its sodium adduct [M+Na]⁺ confirms the molecular weight of 247.29 g/mol . The most significant and diagnostic fragmentation is the loss of 56 Da, corresponding to isobutylene, which is a characteristic fragmentation of the Boc group.[14] A subsequent loss of CO₂ (44 Da) leads to the fully deprotected 5-(hydroxymethyl)-1H-indole core. This predictable fragmentation cascade provides unequivocal evidence for the presence and location of the Boc protecting group.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Scan Range: m/z 50-500

-

Infusion: Direct infusion via syringe pump at a flow rate of 5 µL/min.

-

-

Processing: The acquired data is processed to identify the m/z values of the major ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a self-validating and authoritative confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the critical alcohol and carbamate functional groups, and mass spectrometry verifies the molecular weight and showcases the diagnostic fragmentation pattern of the N-Boc protecting group. This complete data set serves as an essential reference for researchers, ensuring the quality and identity of this key synthetic intermediate for its application in the development of novel chemical entities.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3). Retrieved from [Link]

-

Sugie, K. I., et al. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubMed. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. Retrieved from [Link]

-

ACS Publications. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(Tert-butoxycarbonyl)indole. PubChem. Retrieved from [Link]

-

(n.d.). IR Chart. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

ChemBK. (2024). Indole, N-BOC protected. Retrieved from [Link]

-

(n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1h-isoindole-2-carboxylate. Retrieved from [Link]

-

(n.d.). CDCl3. Retrieved from [Link]

-

National Institutes of Health. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Retrieved from [Link]

-

National Institutes of Health. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 13. acdlabs.com [acdlabs.com]

- 14. reddit.com [reddit.com]

solubility of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate in common solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry and drug discovery. In the absence of extensive published quantitative solubility data, this document offers a predictive analysis based on molecular structure, outlines a robust experimental protocol for solubility determination, and provides a framework for interpreting the results. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in reaction chemistry, purification, formulation, and biological screening.

Introduction: The Significance of Solubility for Indole Derivatives

This compound is a bifunctional molecule of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds, while the N-Boc protecting group and the 5-hydroxymethyl substituent provide versatile handles for further chemical modification.[1][2] Understanding the solubility of this intermediate is paramount for its effective use. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of chromatographic purification, and is a critical parameter in the development of formulations for biological assays. A comprehensive grasp of its solubility profile in common laboratory solvents is therefore not merely academic but a practical necessity for advancing research and development.

Predicted Solubility Profile Based on Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the solute and solvent.[3] The molecular structure of this compound features distinct regions that influence its solubility:

-

Nonpolar Moieties: The tert-butyl group and the aromatic indole ring system are hydrophobic and contribute to solubility in nonpolar to moderately polar organic solvents.

-

Polar Moieties: The hydroxymethyl group (-CH₂OH) and the carbamate linkage (-NCO₂-) introduce polarity and the capacity for hydrogen bonding (both as a donor from the -OH and an acceptor at the carbonyl and ester oxygens).

Based on this structure, a qualitative prediction of solubility in various solvent classes can be made:

-

High Solubility is Expected in:

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be excellent solvents due to their ability to interact with the aromatic ring and the polar functional groups.

-

Ethers: Tetrahydrofuran (THF) and diethyl ether should effectively dissolve the compound.

-

Polar Aprotic Solvents: Solvents like ethyl acetate, acetone, and acetonitrile are predicted to be good solvents, capable of hydrogen bond acceptance.

-

-

Moderate to Good Solubility is Expected in:

-

Alcohols: Methanol and ethanol should be effective solvents due to their ability to form hydrogen bonds with the hydroxyl and carbamate groups.

-

-

Low to Sparingly Soluble is Expected in:

The interplay of these structural features is visually represented in the following diagram:

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

A Comprehensive Technical Guide to tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and conformational flexibility allow for diverse interactions with a wide range of biological targets. Within this important class of molecules, tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate has emerged as a key building block for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and antiviral agents.[1][2] The presence of a Boc-protecting group on the indole nitrogen provides stability and allows for selective reactions, while the hydroxymethyl group at the 5-position serves as a versatile handle for further functionalization. This guide provides an in-depth technical overview of its commercial availability, synthesis, chemical properties, and applications, designed to empower researchers and drug development professionals in their scientific endeavors.

Commercial Availability and Supplier Landscape

This compound (CAS No. 279255-90-2) is readily available from a variety of commercial suppliers catering to the research and development sector. The compound is typically offered in various purities, most commonly ≥95%, and in quantities ranging from milligrams to kilograms. When selecting a supplier, researchers should consider not only the cost but also the supplier's reputation for quality control, the availability of comprehensive analytical data (e.g., NMR, HPLC, Mass Spec), and the ability to provide larger quantities for scale-up studies.

Below is a comparative table of prominent suppliers:

| Supplier | Product Number | Purity | Available Quantities | Additional Notes |

| AbacipharmTech | AB21978 | 95+% | Inquire for details | Custom synthesis services are also available. |

| BLDpharm | 279255-90-2 | Inquire for details | Inquire for details | Offers cold-chain transportation. |

| ChemUniverse | Inquire for details | Inquire for details | Inquire for details | Order via their online form. |

| Vibrant Pharma Inc. | V03630 | 97% | 1g, 5g, 25g | Available for large-scale orders. |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to verify the identity and purity of the compound before use in any experimental work.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a reagent is fundamental to its effective use in synthesis and analysis.

Physicochemical Properties:

| Property | Value |

| CAS Number | 279255-90-2 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to off-white solid |

| Storage | Sealed in dry, 2-8°C |

Spectroscopic Data: While comprehensive, officially published spectra are not always readily available from a single source, the expected spectral characteristics can be inferred from the structure and from data for closely related compounds. Researchers should always perform their own analytical characterization for confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.6 ppm), the methylene protons of the hydroxymethyl group (a singlet around 4.7 ppm), and the aromatic protons of the indole ring (in the 6.5-7.8 ppm region).

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon of the hydroxymethyl group, and the carbons of the indole core.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-H and C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthesis and Reaction Pathways

This compound is typically synthesized from commercially available starting materials. One common synthetic route involves the reduction of the corresponding aldehyde, tert-butyl 5-formyl-1H-indole-1-carboxylate.

Workflow for the Synthesis via Reduction

Caption: Synthetic workflow for the preparation of the target compound via reduction of the corresponding aldehyde.

Exemplary Experimental Protocol: Reduction of tert-Butyl 5-formyl-1H-indole-1-carboxylate

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Dissolution: Dissolve tert-butyl 5-formyl-1H-indole-1-carboxylate (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq), portion-wise to the stirred solution. Monitor the addition to control any effervescence.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery and Development

The indole scaffold is a cornerstone in the development of therapeutics targeting a variety of diseases.[3][4] The functional handles on this compound make it a valuable starting material for the synthesis of libraries of compounds for screening and lead optimization.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The indole nucleus can mimic the adenine region of ATP, the natural substrate for kinases, making it an excellent scaffold for the design of kinase inhibitors.[1] The hydroxymethyl group of this compound can be further elaborated to introduce functionalities that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. For instance, it can be oxidized to an aldehyde or carboxylic acid for further coupling reactions, or converted to an amine for the introduction of basic groups.

One notable example is its potential use in the synthesis of inhibitors of Wip1 phosphatase, a target in oncology. The inhibitor GSK2830371, an orally active, allosteric inhibitor of Wip1, demonstrates the therapeutic potential of targeting this pathway.[6][7][8] While not a direct precursor, the indole scaffold is a key feature in many kinase inhibitors, and this starting material provides a versatile entry point for the synthesis of novel analogues.

Antiviral Agents

The indole moiety is also a prominent feature in a number of antiviral drugs.[2][9][10] For example, Delavirdine is an indole-based non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] The ability to functionalize the 5-position of the indole ring, as facilitated by the hydroxymethyl group in the title compound, allows for the exploration of structure-activity relationships in the development of new antiviral agents. The hydroxymethyl group can be used to attach various side chains that can interact with viral enzymes or proteins, inhibiting viral replication.

Logical Flow for Utilization in Medicinal Chemistry

Caption: A logical workflow illustrating the derivatization of the title compound for applications in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid breathing dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a strategically important and commercially accessible building block for the synthesis of a wide array of complex molecules with significant potential in drug discovery. Its versatile hydroxymethyl group, coupled with the stability afforded by the Boc-protected indole core, provides a robust platform for the generation of diverse chemical libraries. This guide has provided a comprehensive overview of its availability, properties, synthesis, and applications, with the aim of facilitating its effective use by researchers and scientists in the pharmaceutical and biotechnology industries. A thorough understanding and application of the principles outlined herein will undoubtedly contribute to the advancement of medicinal chemistry and the development of novel therapeutics.

References

-

Al-Sanea, M. M., et al. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]

-

El-Sawy, E. R., et al. (2017). Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones. PubMed Central. [Link]

-

Goud, B. S., et al. (2021). A review on recent developments of indole-containing antiviral agents. PubMed Central. [Link]

-

Ismail, M., et al. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. National Institutes of Health. [Link]

-

Kumar, P., et al. (2024). Design and Synthesis of 3-Sulfenyl Indole based Antiviral Compounds. International Journal of Pharmacy and Life Sciences. [Link]

-

Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. PubMed. [Link]

-

Wu, X., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Wu, X., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. PubMed. [Link]

-

Ismail, M., et al. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. National Institutes of Health. [Link]

-

Al-Sanea, M. M., et al. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]

-

Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijplsjournal.com [ijplsjournal.com]

Strategic Mastery of Indole Chemistry: The Pivotal Role of the tert-Butoxycarbonyl (Boc) Protecting Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, yet its inherent reactivity presents significant challenges for selective functionalization. The acidic N-H proton and the electron-rich pyrrolic ring can lead to undesired side reactions and complex product mixtures. The strategic implementation of a nitrogen protecting group is therefore not merely a tactical step but a foundational element of the entire synthetic design. Among the arsenal of available protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a uniquely versatile and powerful tool. This guide provides a comprehensive analysis of the Boc group's role in indole chemistry, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its influence on reactivity, regioselectivity, and overall synthetic strategy. We will explore its application as both a robust shield and a sophisticated electronic and steric modulator, enabling transformations that are otherwise difficult or impossible to achieve.

The Indole Conundrum: Why Nitrogen Protection is Non-Negotiable

The indole ring system is characterized by a high electron density, particularly at the C3 position, making it highly susceptible to electrophilic aromatic substitution.[1][2] The N-H proton is weakly acidic and can interfere with a wide range of reagents, including organometallics, strong bases, and certain catalysts.[3] An ideal protecting group must therefore not only mask the N-H proton but also be stable to a variety of reaction conditions while allowing for facile, high-yielding removal.[4] The Boc group fulfills these criteria exceptionally well, offering a unique combination of stability and controlled lability that has made it a preferred choice in complex syntheses.[5][6][7]

Installation of the Boc Group: Establishing the Foundation

The introduction of the Boc group onto the indole nitrogen is typically a straightforward and high-yielding process. The most common method involves the reaction of the indole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Mechanism of N-Boc Protection

The reaction proceeds via nucleophilic attack of the deprotonated indole nitrogen (indolide anion) or the neutral amine on one of the electrophilic carbonyl carbons of (Boc)₂O.[8] The resulting intermediate collapses, releasing the other tert-butyl carbonate moiety, which subsequently decomposes to carbon dioxide and tert-butoxide. The use of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), is often employed to accelerate the reaction, particularly for less nucleophilic indoles.[9]

Figure 1: General workflow for the N-Boc protection of an indole.

Experimental Protocol: N-Boc Protection of Indole

-

Setup: To a solution of indole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask is added 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) is added to the solution portion-wise at room temperature.

-

Reaction: The mixture is stirred at room temperature for 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid (e.g., 1M HCl) to remove DMAP, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the pure N-Boc indole.

The Boc Group as a Strategic Controller of Reactivity

The installation of the Boc group does more than simply mask the N-H proton; it fundamentally alters the electronic and steric profile of the indole ring, enabling a suite of regioselective transformations.

Pillar 1: Deactivation Towards Electrophilic Aromatic Substitution (EAS)

The Boc group, as a carbamate, is electron-withdrawing by induction.[4] This effect significantly reduces the electron density of the pyrrole ring, deactivating it towards classical electrophilic aromatic substitution reactions that typically occur at the C3 position in unprotected indoles.[1][4] This deactivation is a crucial feature, preventing unwanted side reactions during subsequent synthetic steps that may involve electrophilic reagents. For instance, direct nitration of N-Boc indole provides a clean route to 3-nitroindoles, a transformation that is much less efficient with unprotected indole.[10]

Pillar 2: Activation and Direction of C2-Lithiation

Perhaps the most powerful application of the N-Boc group is its ability to direct regioselective deprotonation at the C2 position.[4][11] The C2 proton is the most acidic proton on the indole ring.[3] The combination of the inductive electron-withdrawing effect of the Boc group and its ability to coordinate with the lithium cation of an organolithium base (e.g., n-butyllithium or sec-butyllithium) kinetically favors proton abstraction at the C2 position over any other site.[11][12] This generates a stable 2-lithio-N-Boc-indole intermediate, a potent nucleophile that can be trapped with a wide variety of electrophiles to install functionality exclusively at the C2 position.[11][13]

Figure 2: Workflow for C2-functionalization of indole via N-Boc directed lithiation.

Experimental Protocol: C2-Lithiation and Iodination of N-Boc Indole

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N-Boc indole (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: sec-Butyllithium (s-BuLi, 1.2 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred at -78 °C for 1 hour. The formation of the 2-lithiated species is often indicated by a color change.

-

Electrophilic Quench: A solution of iodine (I₂, 1.5 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

Warming and Quench: The reaction is stirred for an additional hour at -78 °C before being allowed to warm slowly to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Workup and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield 2-iodo-N-Boc-indole.

Pillar 3: Role in Transition Metal-Catalyzed C-H Functionalization

The field of transition-metal-catalyzed C-H functionalization has further expanded the utility of N-Boc indoles.[14] While the Boc group itself is not always a strong directing group for C-H activation in the same way an amide or pyridine might be, its electronic and steric properties are critical.[15][16] By blocking the N-H bond and modifying the ring's electronics, the Boc group enables regioselective C-H functionalizations that might otherwise be complicated by N-H activation or poor selectivity. For example, various palladium, rhodium, and iridium catalysts have been developed for the C-H functionalization of N-Boc indoles at the C2, C3, and even benzenoid positions (C4-C7), often relying on other directing groups or the inherent reactivity of the substrate.[14][17]

Cleavage of the Boc Group: Liberating the Final Product

A key advantage of the Boc group is the variety of methods available for its removal, allowing for deprotection under conditions tailored to the sensitivities of the synthesized molecule.[6][18]

Common Deprotection Strategies

The most prevalent method for Boc cleavage is acidolysis.[18] Strong acids like trifluoroacetic acid (TFA) in a chlorinated solvent (e.g., dichloromethane, DCM) at room temperature rapidly and cleanly remove the Boc group.[19][20] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then scavenged or decomposes to isobutene and a proton.[6]

Other methods have been developed for substrates that are sensitive to strong acids:

-

Thermal Deprotection: Simply heating N-Boc indoles, sometimes in a high-boiling solvent like trifluoroethanol (TFE), can effect deprotection.[21][22]

-

Basic Conditions: While generally stable to base, certain strong basic conditions (e.g., NaOMe in MeOH) can cleave the N-Boc group from indoles and other heterocycles.[5]

-

Mild Acid/Lewis Acid Catalysis: A range of milder acidic conditions, including aqueous phosphoric acid or Lewis acids, can be employed.[20]

-

Novel Reagents: Methods using reagents like oxalyl chloride in methanol have been reported for mild and selective N-Boc deprotection.[5][20]

Data Presentation: Comparison of Deprotection Methods

| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Time | Yield (%) | Notes / Reference |

| Standard Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 1 - 4 h | High (>90) | Most common method; can be harsh for acid-sensitive groups.[19][20] |

| HCl in Organic Solvent | HCl (4M solution) | Dioxane / Methanol | RT | 2 - 16 h | High (>90) | Alternative to TFA.[19] |

| Thermal (Microwave) | None (Neat) or TFE/HFIP | TFE or HFIP | Reflux / Microwave | 10 - 60 min | Quantitative | Fast and clean; HFIP is more reactive than TFE.[21][22] |

| Mild Basic | Sodium Methoxide (NaOMe) | Methanol (MeOH) | RT | 1 - 4 h | High (>90) | Useful for acid-sensitive substrates.[5] |

| Mild Acidic (Oxalyl Chloride) | Oxalyl Chloride | Methanol (MeOH) | RT | 1 - 4 h | High (>90) | Mild alternative to strong protic acids.[5][20] |

Experimental Protocol: Trifluoroacetic Acid-Mediated N-Boc Deprotection

-

Setup: The N-Boc protected indole (1.0 eq) is dissolved in dichloromethane (DCM) in a round-bottom flask.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1-3 hours. Progress is monitored by TLC.

-

Workup: The reaction mixture is carefully concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by water and brine.

-

Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the deprotected indole, which is often pure enough for subsequent steps or can be further purified by chromatography or recrystallization.

Orthogonal Protection and Advanced Strategies

The Boc group's distinct acid lability allows for its use in orthogonal protection schemes. It can be selectively removed in the presence of groups that are cleaved under different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz and benzyl groups.[18] A direct comparison with the benzenesulfonyl (Bs) group highlights this strategic advantage. The Boc group is removed under mild acid, whereas the Bs group requires harsher reductive or strongly basic conditions, allowing for selective deprotection in either direction.[4]

Figure 3: Orthogonal deprotection of Boc and Cbz groups.

Conclusion: A Versatile and Indispensable Tool

The tert-butoxycarbonyl group is far more than a simple placeholder in indole chemistry. It is a powerful strategic element that enables chemists to tame the inherent reactivity of the indole nucleus and steer reactions toward desired outcomes with high precision. By deactivating the ring to unwanted electrophilic substitution while simultaneously activating the C2 position for nucleophilic functionalization via directed lithiation, the Boc group provides a reliable "on/off" switch for orthogonal reactivity. Its stability across a broad range of conditions, coupled with the numerous methods for its mild and selective removal, solidifies its position as an indispensable tool for researchers, scientists, and drug development professionals dedicated to the art and science of complex molecule synthesis.

References

-

Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (n.d.). ResearchGate. Retrieved from [Link]

-

BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. Retrieved from [Link]

- George, N., Ofori, S., Parkin, S., & Awuah, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7).

-

Expedient Synthesis of Indoles from N-Boc Arylhydrazines. (n.d.). ResearchGate. Retrieved from [Link]

- Alza, E., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).

- Gandeepan, P., & Li, C. J. (2018). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 42(1), 14-31.

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Gribble, G. W. (2003). Novel chemistry of indole in the synthesis of heterocycles. Pure and Applied Chemistry, 75(10), 1417-1432.

- Gu, K., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.

-

Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Poulsen, S.-A., & Overman, L. E. (2008). Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Journal of the American Chemical Society, 130(29), 9224–9225.

- Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. (2014). Beilstein Journal of Organic Chemistry, 10, 2146-2157.

-

Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

- O'Brien, P., et al. (2006). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Journal of the American Chemical Society, 128(13), 4381-4392.

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate. Retrieved from [Link]

- Gu, K., et al. (2024). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026).

- Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.

-

Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (n.d.). PubMed Central. Retrieved from [Link]

- Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. (2014).

-

The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

- Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).

- Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. (2017). Organic & Biomolecular Chemistry, 15(17), 3550-3567.

-

Heterocyclic Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]

- Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. (2025). RSC Advances.

-

Electrophilic Aromatic Substitution of a BN Indole. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI. Retrieved from [Link]

-

Electrophilic substitution with position 3 of the indole occupied. (n.d.). Química Organica.org. Retrieved from [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Retrieved from [Link]

-

Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). NIH. Retrieved from [Link]

-

Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

The Strategic Utility of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Indole Nucleus and the Rise of Functionalized Building Blocks